

N-Ethylpyridinium Chloride: A Toxicological Assessment for Drug Development Professionals

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Compound of Interest

Compound Name: 1-Ethylpyridinium Chloride

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Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of the available toxicological data for N-Ethylpyridinium Chloride and related pyridinium compounds. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential toxicological profile of this chemical entity. This document synthesizes existing data, highlights knowledge gaps, and provides detailed experimental protocols for further investigation, adhering to the highest standards of scientific integrity and logical reasoning.

Introduction and Physicochemical Properties

N-Ethylpyridinium Chloride is a quaternary ammonium compound belonging to the pyridinium class of chemicals. Quaternary pyridinium compounds find diverse applications, including as components of ionic liquids, and their potential use in pharmaceutical formulations is an area of active research.^{[1][2]} A thorough understanding of their toxicological profile is therefore paramount for any potential therapeutic application.

Chemical and Physical Properties of N-Ethylpyridinium Chloride

Property	Value	Source
IUPAC Name	1-ethylpyridin-1-ium chloride	[3]
CAS Number	2294-38-4	[3]
Molecular Formula	C7H10ClN	[3]
Molecular Weight	143.61 g/mol	[3]
Appearance	Solid	[4]
GHS Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation	[3][5]

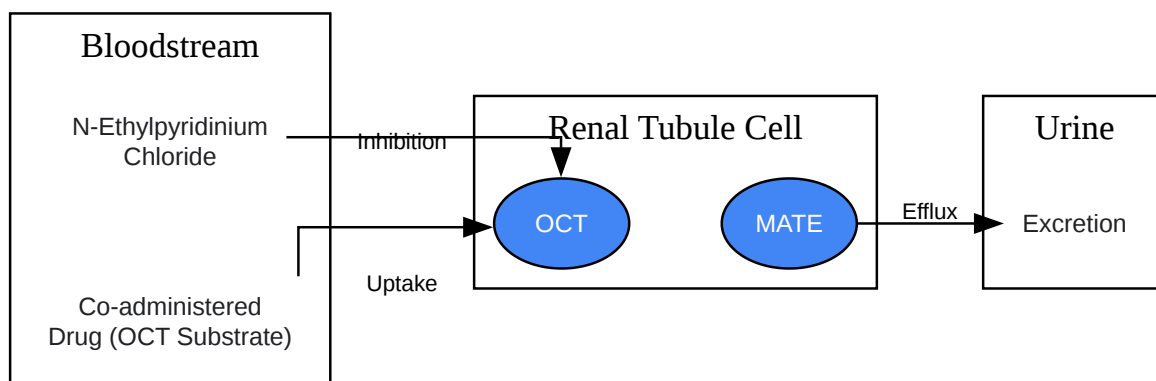
Mechanistic Insights: The Role of Organic Cation Transporters

A key aspect of the toxicology of pyridinium compounds is their interaction with organic cation transporters (OCTs) and multidrug and toxic extrusion transporters (MATEs). These transporters play a crucial role in the disposition and elimination of a wide range of endogenous and exogenous organic cations. Inhibition of these transporters can lead to altered pharmacokinetics of co-administered drugs and potential toxicity.

A study on N-Butylpyridinium Chloride (NBuPy-Cl), a close structural analog of N-Ethylpyridinium Chloride, demonstrated potent inhibitory effects on rat and human OCT1 and OCT2.[6][7][8] The inhibitory potency of alkyl-substituted pyridinium compounds on OCTs was found to increase with the length of the alkyl chain.[6][7] For instance, the IC₅₀ values for rOCT2-mediated metformin transport were 14 μ M for ethyl-pyridinium chloride and 3.8 μ M for butyl-pyridinium chloride, indicating that N-Ethylpyridinium Chloride is a weaker inhibitor than its butyl counterpart but still possesses the potential to interact with these transporters.[6][7][8]

This interaction is a critical consideration in drug development, as co-administration of an OCT inhibitor like N-Ethylpyridinium Chloride with a drug that is a substrate for these transporters could lead to drug-drug interactions and adverse effects.

Diagram: Interaction of Pyridinium Compounds with Organic Cation Transporters



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Caption: N-Ethylpyridinium Chloride can inhibit Organic Cation Transporters (OCTs), potentially affecting the uptake and subsequent excretion of co-administered drugs that are substrates for these transporters.

Toxicological Profile: A Data-Driven Assessment

Direct toxicological data for N-Ethylpyridinium Chloride is limited. Therefore, this section presents the available information and leverages data from structurally related compounds to provide a comprehensive assessment.

Acute Toxicity

Specific LD50 values for N-Ethylpyridinium Chloride are not readily available in the public domain. However, based on data for other alkyl pyridinium surfactants, it is expected to have moderate acute oral toxicity.^[9] For instance, cetylpyridinium chloride, a long-chain alkyl pyridinium compound, has a reported oral LD50 in rats of 560.3 mg/kg bw.^[9] It is important to note that toxicity can vary significantly with the alkyl chain length.

Dermal and Ocular Irritation

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Ethylpyridinium Chloride is classified as a skin and eye irritant.^{[3][5]} Safety data sheets consistently report that it causes skin irritation (H315) and serious eye irritation (H319).^{[5][10]}

Genotoxicity and Mutagenicity

There is a lack of specific genotoxicity and mutagenicity data for N-Ethylpyridinium Chloride. However, studies on the closely related N-Butylpyridinium Chloride conducted by the National Toxicology Program (NTP) provide valuable insights. In an in vivo micronucleus study in B6C3F1 mice, N-Butylpyridinium Chloride was found to be negative.[11] In Harlan Sprague Dawley rats, the results were equivocal in males and negative in females.[12] The NTP also concluded that ionic liquids, including N-Butylpyridinium Chloride, are generally not genotoxic.[13]

Given these findings for a close analog, it is plausible that N-Ethylpyridinium Chloride may also have a low genotoxic potential. However, dedicated studies are essential for a definitive conclusion.

Subchronic Toxicity

The NTP conducted 3-month toxicity studies on N-Butylpyridinium Chloride administered in drinking water to rats and mice.[13] These studies reported minimal effects at low exposure concentrations (<3 mg/mL).[13] At higher concentrations (≥ 3 mg/mL), lower body weights and nonneoplastic lesions in the kidneys of male and female mice were observed.[13] Specifically, incidences of chronic progressive nephropathy and renal tubule cytoplasmic alteration were increased in male mice at the highest exposure concentrations.[13]

Experimental Protocols for Toxicological Evaluation

To address the existing data gaps for N-Ethylpyridinium Chloride, a battery of standardized toxicological assays should be performed. The following section outlines the methodologies for key in vitro and in vivo tests, grounded in OECD guidelines.

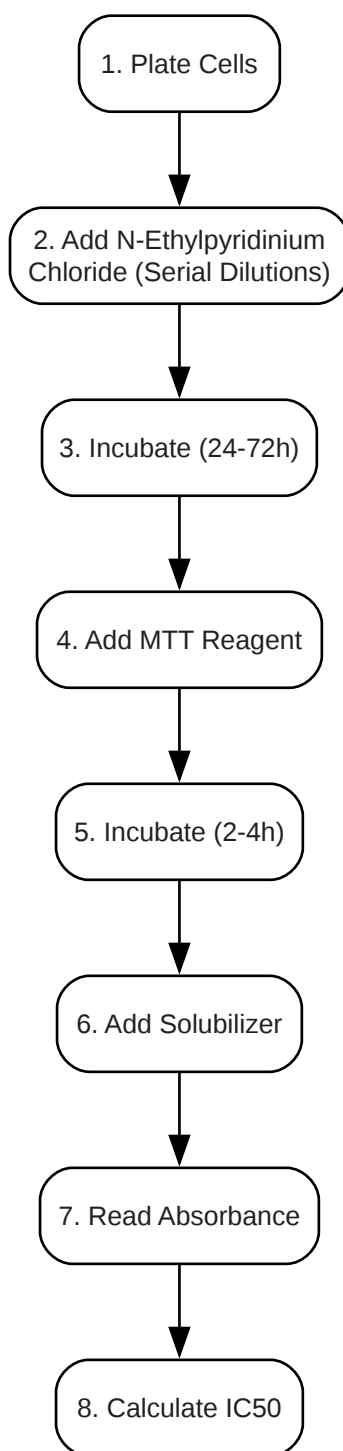
In Vitro Cytotoxicity Assay

Principle: To determine the concentration of N-Ethylpyridinium Chloride that causes a 50% reduction in cell viability (IC₅₀) in a relevant cell line (e.g., HepG2 for hepatotoxicity, A549 for pulmonary toxicity). The MTT assay is a common colorimetric method for assessing cell metabolic activity.[8]

Methodology:

- Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Exposure: Prepare serial dilutions of N-Ethylpyridinium Chloride in culture medium and treat the cells for 24-72 hours. Include vehicle controls and a positive control (e.g., doxorubicin).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Diagram: In Vitro Cytotoxicity Assay Workflow



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Caption: A stepwise workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

Bacterial Reverse Mutation Test (Ames Test)

Principle: To assess the mutagenic potential of N-Ethylpyridinium Chloride by its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.^{[14][15]}
This is a widely accepted initial screen for genotoxicity.

Methodology (Plate Incorporation Method):

- **Strain Selection:** Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
- **Compound Preparation:** Prepare various concentrations of N-Ethylpyridinium Chloride.
- **Exposure:** In a test tube, mix the tester strain, the test compound, and either S9 mix or a buffer.
- **Plating:** Pour the mixture onto minimal glucose agar plates.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Colony Counting:** Count the number of revertant colonies on each plate.
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Mammalian Chromosomal Aberration Test

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).^{[16][17]}

Methodology:

- **Cell Culture and Treatment:** Expose cultured cells to at least three concentrations of N-Ethylpyridinium Chloride for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without S9 mix.
- **Metaphase Arrest:** Add a metaphase-arresting agent (e.g., colcemid) to the cultures.

- **Harvesting and Slide Preparation:** Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
- **Staining and Scoring:** Stain the chromosomes (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- **Data Analysis:** A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vivo Rodent Micronucleus Test

Principle: To detect damage to chromosomes or the mitotic apparatus by quantifying the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated rodents.^[18] This is a key in vivo follow-up test.

Methodology (as per OECD TG 474):

- **Animal Dosing:** Administer N-Ethylpyridinium Chloride to a group of rodents (e.g., mice or rats) via a relevant route of exposure (e.g., oral gavage) at three dose levels. Include a vehicle control and a positive control group.
- **Bone Marrow Sampling:** Collect bone marrow from the femur at appropriate time points after the last administration (e.g., 24 and 48 hours).
- **Slide Preparation:** Prepare bone marrow smears on microscope slides.
- **Staining:** Stain the slides with a dye that differentiates between PCEs and normochromatic erythrocytes (NCEs) (e.g., May-Grünwald-Giemsa).
- **Scoring:** Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.
- **Data Analysis:** A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result.

Conclusion and Future Directions

The available toxicological data for N-Ethylpyridinium Chloride is currently insufficient to perform a comprehensive risk assessment for its potential use in drug development. While it is classified as a skin and eye irritant, crucial data on acute toxicity, genotoxicity, and repeated dose toxicity are lacking.

Based on the data from its close structural analog, N-Butylpyridinium Chloride, N-Ethylpyridinium Chloride is not expected to be a potent genotoxic agent. However, its potential to inhibit organic cation transporters warrants careful consideration, especially concerning potential drug-drug interactions.

To move forward, a systematic toxicological evaluation of N-Ethylpyridinium Chloride is imperative. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to thoroughly characterize its safety profile and inform its potential for further development.

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